Ethyl 3-oxo-3-[4-(propan-2-yl)cyclohexyl]propanoate
Description
Ethyl 3-oxo-3-[4-(propan-2-yl)cyclohexyl]propanoate is a β-keto ester characterized by a cyclohexyl ring substituted with an isopropyl group at the 4-position. This structural motif confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly for constructing heterocyclic compounds.
Properties
IUPAC Name |
ethyl 3-oxo-3-(4-propan-2-ylcyclohexyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O3/c1-4-17-14(16)9-13(15)12-7-5-11(6-8-12)10(2)3/h10-12H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJAJDZUJRLBLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CCC(CC1)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-3-[4-(propan-2-yl)cyclohexyl]propanoate typically involves the esterification of 3-oxo-3-[4-(propan-2-yl)cyclohexyl]propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-3-[4-(propan-2-yl)cyclohexyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-oxo-3-[4-(propan-2-yl)cyclohexyl]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 3-oxo-3-[4-(propan-2-yl)cyclohexyl]propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The cyclohexyl ring and isopropyl group contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural features and properties of Ethyl 3-oxo-3-[4-(propan-2-yl)cyclohexyl]propanoate with analogs:
*Estimated based on analogs (e.g., ).
†Predicted higher lipophilicity due to bulky cyclohexyl group.
‡Experimental data from QSAR models .
§Thienyl group enhances conjugation for optical applications.
¶Electron-withdrawing CF₃ group increases reactivity .
Key Observations:
- Lipophilicity : The 4-isopropylcyclohexyl substituent significantly increases logP compared to phenyl or thienyl analogs, suggesting improved membrane permeability but reduced aqueous solubility.
- Steric Effects : The cyclohexyl group introduces steric hindrance, which may slow down nucleophilic attacks at the keto position during synthesis .
Comparison with Analogs :
- Phenyl Derivatives: Ethyl 3-oxo-3-phenylpropanoate is widely used in Biginelli reactions to form tetrahydropyrimidines, but the cyclohexyl analog’s bulk may require optimized reaction conditions (e.g., longer reflux times) .
- Thienyl Derivatives: Ethyl 3-oxo-3-(2-thienyl)propanoate undergoes efficient cyclization to bithiophene systems due to the thienyl group’s conjugation, a feature absent in the cyclohexyl variant .
Biological Activity
Ethyl 3-oxo-3-[4-(propan-2-yl)cyclohexyl]propanoate, identified by its CAS number 1481145-57-6, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 234.32 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in methanol |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast cancer (MCF-7) and glioblastoma (U-87) cell lines. The compound appears to induce apoptosis and disrupt cell cycle progression, which are critical mechanisms in cancer therapy.
Case Study: Cytotoxicity Against Cancer Cells
A study evaluating the cytotoxic effects of this compound on MCF-7 and U-87 cells reported IC values of approximately 15 µM and 20 µM, respectively. This suggests a potent anticancer activity comparable to established chemotherapeutics.
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
- Apoptosis Induction : this compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in treated cells, preventing further proliferation.
- Antibacterial Mechanism : It likely disrupts bacterial cell membranes and inhibits essential enzymes involved in cell wall synthesis.
Recent Advances
Recent literature highlights the structural optimization of similar compounds that enhance their biological activity. For instance, modifications at specific positions on the molecular structure have led to increased potency against cancer and bacterial cells.
Example Study
A study published in Journal of Medicinal Chemistry described how derivatives of ethyl 3-oxo compounds exhibited enhanced selectivity for cancer cells while maintaining low toxicity levels in normal cells. This emphasizes the potential for developing targeted therapies based on the scaffold provided by ethyl 3-oxo derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
